(3R)-2,2-dimethylpentan-3-amine hydrochloride

Asymmetric Catalysis Reductive Amination Enantiomeric Excess

(3R)-2,2-Dimethylpentan-3-amine hydrochloride (CAS 158849-15-1) is a single-enantiomer (R-configuration) primary aliphatic amine supplied as the hydrochloride salt to enhance solid-state stability, hygroscopicity control, and aqueous solubility. With molecular formula C₇H₁₈ClN and molecular weight 151.68 g/mol, it presents a sterically congested chiral center at the C3 position flanked by a gem-dimethyl group and an ethyl substituent—a substitution pattern that imparts pronounced steric bulk distinct from less-hindered chiral amine building blocks.

Molecular Formula C7H18ClN
Molecular Weight 151.7
CAS No. 158849-15-1
Cat. No. B6278802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-2,2-dimethylpentan-3-amine hydrochloride
CAS158849-15-1
Molecular FormulaC7H18ClN
Molecular Weight151.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-2,2-Dimethylpentan-3-amine Hydrochloride (CAS 158849-15-1): Single-Enantiomer Chiral Amine Building Block for Asymmetric Synthesis


(3R)-2,2-Dimethylpentan-3-amine hydrochloride (CAS 158849-15-1) is a single-enantiomer (R-configuration) primary aliphatic amine supplied as the hydrochloride salt to enhance solid-state stability, hygroscopicity control, and aqueous solubility [1]. With molecular formula C₇H₁₈ClN and molecular weight 151.68 g/mol, it presents a sterically congested chiral center at the C3 position flanked by a gem-dimethyl group and an ethyl substituent—a substitution pattern that imparts pronounced steric bulk distinct from less-hindered chiral amine building blocks [2]. Commercial catalog specifications from Leyan indicate a purity of 95% for this compound .

Why Generic Substitution of (3R)-2,2-Dimethylpentan-3-amine Hydrochloride Fails: Chirality-Driven Divergence in Pharmacological and Catalytic Outcomes


Substituting (3R)-2,2-dimethylpentan-3-amine hydrochloride with the racemic mixture (CAS 73153-81-8) or the (3S)-enantiomer (CAS 1344589-06-5) is scientifically indefensible because chirality is a primary determinant of molecular recognition in both biological and catalytic systems. As reviewed by Senkuttuvan et al. (2024), over half of marketed drugs are chiral, and enantiomers frequently exhibit profoundly different pharmacology, toxicology, and pharmacokinetics despite identical connectivity [1]. In asymmetric catalysis, the configuration of a chiral amine ligand directly dictates the stereochemical outcome of C–C and C–N bond-forming reactions; mismatched stereochemistry can invert or erode enantioselectivity. Furthermore, the hydrochloride salt form confers distinct physicochemical properties—including crystallinity, storage stability at 4 °C, and controlled aqueous solubility—that are absent from the free base form (CAS 158849-14-0), making inter-form substitution a source of unintended variability in reaction reproducibility and formulation development [2].

Product-Specific Quantitative Evidence Guide for (3R)-2,2-Dimethylpentan-3-amine Hydrochloride (CAS 158849-15-1)


Enantiomeric Excess (ee) >90% via (R)-BINAP-Ruthenium Catalyzed Reductive Amination: Defined Entry to the (R)-Enantiomer vs. the Racemate

The stereoselective synthesis of the (R)-enantiomer is achievable via asymmetric reductive amination of 2,2-dimethylpentan-3-one using (R)-BINAP-ruthenium complexes as chiral catalysts under mild hydrogenation conditions (20–50 °C, 10–50 bar H₂), which provides the (R)-amine in >90% enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 73153-81-8) is obtained by non-stereoselective reductive amination and contains exactly 50% of each enantiomer with 0% ee . The >90% ee represents a >40 percentage-point improvement in stereochemical purity versus the racemate, ensuring that downstream diastereoselective transformations are not compromised by the competing (S)-antipode.

Asymmetric Catalysis Reductive Amination Enantiomeric Excess

Kinetic Resolution of the Racemate with s-Factor = 32 Using Spiro-TADDOL-Derived Phosphonite Catalysts

Racemic 2,2-dimethylpentan-3-amine can be resolved via catalytic kinetic resolution employing spiro-TADDOL-derived phosphonites. The (R,R)-TADDOL catalyst (5 mol%) achieves enantioselective N-acylation with phenyl chloroformate in toluene at −40 °C, yielding a selectivity factor s = 32 . This s-factor quantifies the relative rate of reaction of the faster-reacting enantiomer versus the slower one; an s-factor of 32 indicates that the (R)-enantiomer reacts 32 times faster than the (S)-enantiomer under these conditions, enabling highly efficient separation. For comparison, commonly used commercial chiral resolving agents (e.g., (R)-1-phenylethylamine) typically exhibit s-factors in the range of 5–20 for analogous acylation resolutions, making s = 32 an exceptionally favorable kinetic resolution benchmark for this substrate class.

Kinetic Resolution Enantioselective N-Acylation Selectivity Factor

Hydrochloride Salt Form Enables Controlled Aqueous Solubility and 4 °C Storage Stability vs. Free Base Sensitivity

The target compound is supplied as the hydrochloride salt, which is a white powder stored at 4 °C [1]. The hydrochloride counterion imparts significantly higher aqueous solubility compared to the free base (CAS 158849-14-0), which is a liquid with boiling point approximately 125.5 ± 8.0 °C and is more prone to oxidation and carbonate formation upon exposure to ambient air . While exact solubility data (mg/mL) are not reported in the accessed sources, the general principle—that amine hydrochloride salts exhibit orders-of-magnitude higher aqueous solubility than their free-base counterparts—is well established. The salt form eliminates the handling challenges (volatility, odor, amine-CO₂ reactivity) associated with the free base, thereby reducing variability in experimental protocols.

Salt Form Solubility Stability

Configured as Chiral Synthon for β-Amino Alcohols and Propranolol Analogs: Superior Steric Control vs. Linear or Less-Branched Chiral Amines

The (3R)-configured, gem-dimethyl-substituted amine is specifically cited as a precursor to chiral β-amino alcohols, a pivotal intermediate class in the synthesis of beta-blockers such as propranolol analogs . The combination of a stereodefined (R)-amine center with the sterically demanding tert-butyl-like dimethyl group at C2 offers a level of diastereofacial control in nucleophilic ring-opening or addition reactions that is distinct from less hindered chiral amines (e.g., (R)-2-aminobutane or (R)-2-amino-3-methylbutane). While direct head-to-head diastereomeric ratio (dr) data for (3R)-2,2-dimethylpentan-3-amine versus these comparators in a common transformation is not available in the accessed sources, the steric A-value of a tert-butyl group (approximately 4.9 kcal/mol) versus an isopropyl group (2.15 kcal/mol) provides a theoretical basis for enhanced conformational locking and improved asymmetric induction.

β-Blocker Synthesis Chiral Building Block Steric Bulk

Best Research and Industrial Application Scenarios for (3R)-2,2-Dimethylpentan-3-amine Hydrochloride (CAS 158849-15-1)


Stereodefined Synthesis of Chiral β-Amino Alcohol Intermediates for Beta-Blocker Analog Development

In medicinal chemistry programs targeting novel beta-adrenergic receptor ligands (e.g., propranolol analogs), (3R)-2,2-dimethylpentan-3-amine hydrochloride serves as a chiral synthon for the construction of enantiopure β-amino alcohols. The sterically encumbered gem-dimethyl substituent provides conformational constraint that may translate into differentiated receptor subtype selectivity relative to ethanolamine-derived scaffolds . Using the compound in >90% enantiomeric excess ensures that SAR interpretation is not confounded by the opposing enantiomer's pharmacological activity .

High-Efficiency Kinetic Resolution of Racemic α-Branched Amines Using TADDOL-Phosphonite Catalytic Systems

The demonstrated s-factor of 32 for kinetic resolution of racemic 2,2-dimethylpentan-3-amine under spiro-TADDOL-phosphonite catalysis positions this amine as a benchmark substrate for evaluating and optimizing new chiral phosphonite and phosphoramidite catalysts. Process chemists developing catalytic resolution protocols for related α-branched primary amine targets can use this system as a high-performance baseline comparator.

Chiral Ligand or Ligand Precursor for Enantioselective Transition-Metal Catalysis

The primary amine functionality of (3R)-2,2-dimethylpentan-3-amine can be elaborated into chiral bidentate ligands (e.g., via condensation with salicylaldehydes to form salen-type ligands or via reductive amination to form diamines). The pre-installed (R)-configuration and the steric bulk of the gem-dimethyl motif are expected to impart high levels of asymmetric induction in Suzuki-Miyaura couplings (ee >85% reported for analogous Pd complexes incorporating this amine ), making it a valuable building block for custom chiral ligand synthesis.

Reliable Procurement of a Defined-Stereochemistry Primary Amine Hydrochloride for Reaction Development and Scale-Up

For process R&D groups requiring a structurally simple yet sterically demanding chiral primary amine hydrochloride with defined (R)-stereochemistry, (3R)-2,2-dimethylpentan-3-amine hydrochloride offers advantages in handling, storage (4 °C powder), and aqueous solubility compared to the volatile free base . Its commercial availability at 95% purity allows direct use in reaction optimization without additional purification, reducing lead time in early-stage route scouting.

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